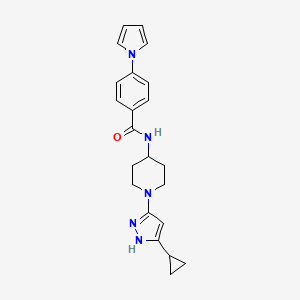![molecular formula C18H18N2O2S B2682749 2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide CAS No. 915934-86-0](/img/structure/B2682749.png)
2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a substituted benzyl halide with thiourea, followed by cyclization. The furan ring can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride. The final step involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The thiazole and furan rings can interact with biological macromolecules, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide
- 2,4-dimethyl-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide
Uniqueness
2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide is unique due to the specific substitution pattern on the thiazole and furan rings, which can influence its reactivity and biological activity. The presence of the 4-methylbenzyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
2,4-dimethyl-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-4-6-14(7-5-11)8-15-9-19-18(23-15)20-17(21)16-12(2)10-22-13(16)3/h4-7,9-10H,8H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWQXPUBIPMIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(OC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
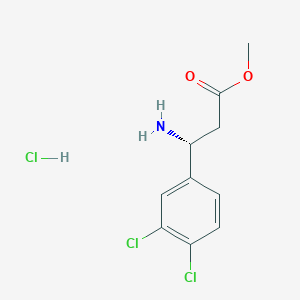
![2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide](/img/structure/B2682667.png)
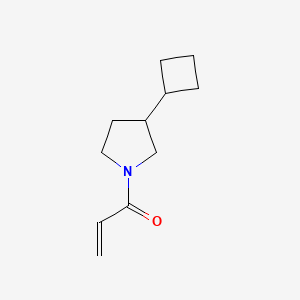
![tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride](/img/structure/B2682672.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682673.png)
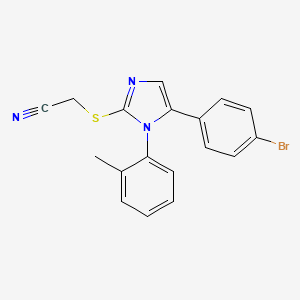

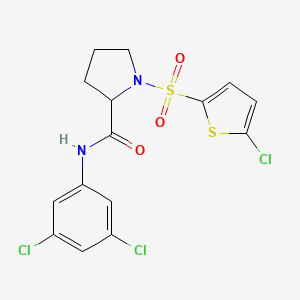
![2-Chloro-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2682679.png)
![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682680.png)
![N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2682681.png)
![2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2682682.png)
![Methyl 5-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-1-methylpyrrole-2-carboxylate](/img/structure/B2682687.png)
